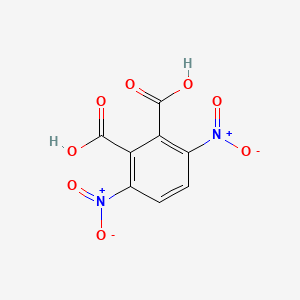

3,6-Dinitrophthalic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dinitrophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O8/c11-7(12)5-3(9(15)16)1-2-4(10(17)18)6(5)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDSOZBFTCRKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177554 | |

| Record name | 3,6-Dinitrophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2300-16-5 | |

| Record name | 3,6-Dinitrophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2300-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dinitrophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dinitrophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dinitrophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-Dinitrophthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW8S2B8R29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Derivations

Established Synthetic Routes to 3,6-Dinitrophthalic Acid

The primary route to this compound relies on the chemical transformation of dinitronaphthalene precursors.

A well-established method for preparing this compound is through the vigorous oxidation and nitration of 1,5-dinitronaphthalene (B40199). This process involves boiling 1,5-dinitronaphthalene with a mixture of fuming nitric acid and fuming sulfuric acid. researchgate.netjst.go.jp The harsh conditions are necessary to break open one of the aromatic rings of the naphthalene (B1677914) system and oxidize the carbon atoms to carboxylic acid groups, while retaining the nitro groups at the desired positions.

Another documented approach involves the nitration and oxidation of 1,4-dinitronaphthalene (B1214213) to yield this compound. tue.nl This highlights that different dinitronaphthalene isomers can serve as precursors, although the reaction conditions remain similarly strenuous.

| Precursor | Reagents | Conditions | Product | Source |

|---|---|---|---|---|

| 1,5-Dinitronaphthalene | Fuming Nitric Acid, Fuming Sulfuric Acid | Prolonged boiling | This compound | researchgate.netjst.go.jp |

The synthesis of this compound from 1,5-dinitronaphthalene has been optimized to achieve comparatively good yields. researchgate.netjst.go.jp The key parameters for this optimization involve both the nature of the reagents and the reaction duration. The use of fuming sulfuric and fuming nitric acids provides the highly aggressive oxidative and nitrating environment required for the ring-opening and oxidation of the naphthalene core. A crucial factor for maximizing the yield is maintaining the reaction mixture at boiling temperature for an extended period. researchgate.netjst.go.jp This prolonged heating ensures the complete conversion of the starting material to the desired dicarboxylic acid. While specific percentage yields are not detailed in the available literature, the protocol is described as effective. researchgate.netjst.go.jp

Synthesis and Reactivity of 3,6-Dinitrophthalic Anhydride (B1165640)

3,6-Dinitrophthalic anhydride is a key derivative of this compound and is synthesized through a straightforward dehydration process.

The conversion of this compound to its corresponding anhydride is efficiently accomplished through dehydration using acetic anhydride. researchgate.netjst.go.jptue.nl Acetic anhydride serves as both a reagent and a solvent in this type of reaction. The process generally involves heating the dicarboxylic acid with an excess of acetic anhydride. orgsyn.orgwikipedia.org The reaction drives off water by consuming it to form acetic acid, resulting in the formation of the cyclic anhydride. wikipedia.org For the closely related synthesis of 3-nitrophthalic anhydride, the procedure involves boiling the acid with acetic anhydride until it completely dissolves, followed by cooling to crystallize the anhydride product, which can then be isolated by filtration. orgsyn.org This method is known to produce high yields, in the range of 88-93% for 3-nitrophthalic anhydride. orgsyn.org A similar outcome is expected for the dehydration of this compound due to the analogous structures.

| Precursor | Dehydrating Agent | General Conditions | Product | Source |

|---|---|---|---|---|

| This compound | Acetic Anhydride | Heating/Boiling | 3,6-Dinitrophthalic anhydride | researchgate.netjst.go.jptue.nl |

The formation of a cyclic anhydride from a dicarboxylic acid like this compound using acetic anhydride proceeds through a well-understood mechanism. The reaction is initiated by the nucleophilic attack of one of the carboxylic acid groups on a carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate which subsequently collapses to generate a mixed anhydride and an acetate (B1210297) molecule.

In the second stage, an intramolecular nucleophilic attack occurs. The second carboxylic acid group, being in close proximity on the aromatic ring, attacks the adjacent carbonyl center of the mixed anhydride. This cyclization step is highly favored due to the formation of a stable five-membered ring. The final step is the elimination of a molecule of acetic acid, yielding the final product, 3,6-dinitrophthalic anhydride. The presence of two electron-withdrawing nitro groups on the phthalic acid backbone increases the electrophilicity of the carbonyl carbons, which facilitates the nucleophilic attack and enhances the reactivity of the compound. tue.nl The intramolecular nature of the ring-closing step ensures high selectivity for the formation of the cyclic anhydride over intermolecular polymerization.

Reaction Chemistry and Mechanistic Investigations

Nucleophilic Reactions of 3,6-Dinitrophthalic Acid and its Anhydride (B1165640)

The enhanced electrophilicity of the carbonyl carbons in 3,6-dinitrophthalic anhydride makes it a valuable reagent for reactions with various nucleophiles, most notably alcohols. The hydrolytic stability of the anhydride is also a key aspect of its chemistry.

3,6-Dinitrophthalic anhydride serves as an effective acylating agent for alcohols, leading to the formation of monoesters, also known as semiesters. This reaction is particularly useful for creating crystalline derivatives that can be easily purified. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks one of the carbonyl carbons of the anhydride.

The reaction conditions can be tailored based on the reactivity of the alcohol. For instance, primary alcohols typically require heating for 2-3 hours in anhydrous benzene, while secondary or higher alcohols may necessitate longer reaction times of 5-10 hours under the same conditions. An alternative method involves carrying out the reaction in anhydrous pyridine. The reaction velocity with primary and secondary alcohols is comparable to that observed with 3-nitrophthalic anhydride.

Reaction of 3,6-Dinitrophthalic Anhydride with Alcohols

| Reactant | Alcohol Type | Solvent | Reaction Time | Product |

|---|---|---|---|---|

| 3,6-Dinitrophthalic Anhydride | Primary | Anhydrous Benzene | 2-3 hours | Monoester |

| 3,6-Dinitrophthalic Anhydride | Secondary/Higher | Anhydrous Benzene | 5-10 hours | Monoester |

| 3,6-Dinitrophthalic Anhydride | Primary/Secondary | Anhydrous Pyridine | - | Monoester |

The hydrolysis of 3,6-dinitrophthalic anhydride to its corresponding dicarboxylic acid is a fundamental reaction that can proceed under both neutral and alkaline conditions.

Under neutral conditions , the hydrolysis occurs through the nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring. This process is generally uncatalyzed and results in the formation of this compound. While all acid anhydrides are thermodynamically unstable in water, the rate of hydrolysis can vary significantly. For cyclic anhydrides like phthalic anhydride, the reaction with water can be relatively slow. The presence of the two electron-withdrawing nitro groups in 3,6-dinitrophthalic anhydride is expected to increase the electrophilicity of the carbonyl carbons, thereby accelerating the rate of neutral hydrolysis compared to unsubstituted phthalic anhydride.

In alkaline conditions , the hydrolysis is significantly accelerated due to the presence of the much more nucleophilic hydroxide (B78521) ion (OH⁻). The mechanism shifts to a base-catalyzed pathway where the hydroxide ion directly attacks a carbonyl carbon, leading to the rapid opening of the anhydride ring to form the dicarboxylate salt. This facile ring-opening under basic conditions has been observed in derivatives as well; for example, the imide ring of a 3,6-dinitrophthalimide derivative opens readily under the influence of potassium hydroxide (KOH).

Reduction Chemistry of Nitro Groups in this compound

The nitro groups of this compound are susceptible to reduction, leading to a variety of products with interesting properties and applications. The specific product obtained depends on the reducing agent and the reaction conditions.

The reduction of this compound in the presence of reducing sugars provides a clear example of stepwise reduction product formation. viu.ca In this reaction, a sequence of colored intermediates is formed. The initial product is 3-hydroxyamino-6-nitrophthalic acid, which imparts a wine-red color to the solution. viu.ca This intermediate is formed by the selective reduction of one of the nitro groups to a hydroxylamino group.

Upon further reaction, the 3-hydroxyamino-6-nitrophthalic acid can undergo condensation and further reduction to form 3,3'-azobis(6-nitrophthalic acid). viu.ca This azo compound is responsible for the stable orange-red color observed in the later stages of the reaction. viu.ca

Reduction Products of this compound with Reducing Sugars

| Reduction Product | Color |

|---|---|

| 3-Hydroxyamino-6-nitrophthalic acid | Wine-red |

| 3,3'-Azobis(6-nitrophthalic acid) | Orange-red |

The colorimetric reaction between this compound and reducing sugars has been a subject of mechanistic investigation. viu.ca This reaction is analogous to the well-known dinitrosalicylic acid (DNSA) test for reducing sugars. researchgate.netlibretexts.orgnumberanalytics.com The underlying principle is the reduction of a nitro group on the aromatic ring by the reducing sugar, which is itself oxidized.

The mechanism involves the following key steps:

In an alkaline medium, the reducing sugar (e.g., glucose) reduces one of the nitro groups of this compound.

The initial reduction product is 3-hydroxyamino-6-nitrophthalic acid, resulting in the appearance of a wine-red color. viu.ca

As the reaction proceeds, this intermediate is converted to the more stable 3,3'-azobis(6-nitrophthalic acid), which produces a stable orange-red color. viu.ca The intensity of this final color is proportional to the concentration of the reducing sugar present, allowing for quantitative analysis.

This compound can be selectively reduced to form amino derivatives. A notable application of this is in the colorimetric determination of isothiocyanates. google.com In this method, this compound is used as a color-developing agent in an alkaline solution containing potassium carbonate and sodium thiosulfate (B1220275).

The proposed mechanism suggests that the isothiocyanate liberates sulfide (B99878) ions (S²⁻) in the alkaline medium. google.com These sulfide ions then act as the reducing agent, converting one of the nitro groups of this compound to an amino group, yielding 3-amino-6-nitrophthalic acid. google.com The formation of this colored product can be measured spectrophotometrically to quantify the amount of isothiocyanate in a sample. google.com

Advanced Derivatization Strategies and Analytical Applications

Role as a Derivatizing Reagent in Chromatographic Techniques

3,6-Dinitrophthalic acid, often in its anhydride (B1165640) form (3,6-dinitrophthalic anhydride or DNPT), is employed as a pre-column derivatizing reagent in liquid chromatography (LC). psu.eduresearchgate.net Derivatization is a chemical modification process used to convert analytes into derivatives with improved properties for separation and detection. psu.edusigmaaldrich.com This strategy is particularly useful for small, polar, and hydrophilic molecules like amines, amino acids, and alcohols, which are often difficult to analyze directly due to poor retention on reversed-phase columns and lack of a strong chromophore for UV detection. psu.edunih.gov

3,6-Dinitrophthalic anhydride is recognized as a reagent for derivatizing nucleophilic compounds, including amines, amino acids, and amino alcohols, prior to their analysis by high-performance liquid chromatography (HPLC). psu.eduresearchgate.net The anhydride reacts with primary and secondary amine groups to form stable dinitrophenyl (DNP) derivatives. psu.edu This process, known as pre-column derivatization, is a common strategy to improve the chromatographic behavior and detection characteristics of these analytes. actascientific.com

The resulting derivatives exhibit strong ultraviolet (UV) absorbance due to the nitroaromatic structure, which significantly enhances their detectability compared to the underivatized molecules. psu.edu Furthermore, the presence of reducible nitro groups makes these derivatives suitable for highly sensitive electrochemical (EC) detection. researchgate.net Research has identified 3,6-dinitrophthalic anhydride as a promising reagent for derivatizing peptides, allowing for their detection at picomole levels. researchgate.net

The conversion of polar analytes into less polar dinitrophenyl derivatives generally improves their retention and separation on reversed-phase HPLC columns. psu.edu The primary impact, however, is the dramatic improvement in detection sensitivity. While nitroaryl derivatives have favorable UV detection properties, their main advantage lies in their suitability for electrochemical detection, which can offer superior detection limits. psu.edu

For instance, derivatization of peptides with 3,6-dinitrophthalic anhydride (DNPT) can improve detection sensitivity by as much as 500-fold when using electrochemical detection compared to standard UV detection of the underivatized peptide. researchgate.net The DNPT derivatives are electrochemically active and can be detected by reduction at approximately -0.24 V. researchgate.net While specific data for this compound derivatives is limited in the provided sources, the performance of the closely related 2,4-dinitrophenyl (DNP) derivatives formed using Sanger's reagent illustrates the potential of this class of reagents. Studies on DNP derivatives of amino acids and amino alcohols show that detection limits in the low parts-per-billion (ppb) range are achievable. psu.edu

| Compound Class | Analyte Example | Achievable Detection Limit (ppb) with DNP Derivatization psu.edu |

|---|---|---|

| Amino Acids | Alanine | 3 |

| Amino Acids | Serine | 3 |

| Amino Acids | Leucine | 9 |

| Amino Alcohols | 1-Amino-2-ethanol | 16 |

| Amino Alcohols | 3-Amino-1-propanol | 20 |

| Amino Alcohols | 6-Amino-1-hexanol | 22 |

Note: The data in the table is for 2,4-dinitrophenyl (DNP) derivatives and is presented to illustrate the performance of nitroaromatic derivatization strategies. psu.edu

A significant advancement in the detection of nitroaromatic derivatives is the use of a hybrid photolysis-electrochemical (hv-EC) detector. psu.edu This system circumvents the difficulties associated with direct reductive electrochemical detection, such as the need for rigorous oxygen removal from the mobile phase. psu.edu

In the LC-hv-EC approach, the process is as follows:

The analyte is derivatized pre-column with a nitroaromatic reagent like 3,6-dinitrophthalic anhydride.

The resulting stable derivative is separated from other sample components on an HPLC column.

The column eluent passes through a post-column photolysis chamber, where the derivative is irradiated with UV light ('hv'). This photochemical reaction converts the nitroaromatic compound into a new, highly electroactive species that is readily oxidizable.

This photochemically generated product then flows into an electrochemical detector ('EC'), where it is detected with high sensitivity via oxidation. psu.edu

This tandem detection method provides a high degree of selectivity and sensitivity, making it an attractive approach for analyzing amino acids or amino alcohols in complex samples. psu.edu

Colorimetric Assays based on this compound Reactivity

This compound serves as a key color-developing reagent in various spectrophotometric assays. These methods rely on the reduction of one or both of its nitro groups, which leads to the formation of a highly colored product whose absorbance can be measured to quantify the analyte of interest.

A well-established application of this compound is in the colorimetric determination of reducing sugars. researchgate.net This method is used for the quantification of trace amounts of reducing sugars such as glucose and for the analysis of lactose (B1674315) and sucrose (B13894) (after acid hydrolysis to glucose and fructose) in various products. researchgate.netresearchgate.net

The reaction mechanism involves the reduction of this compound by the sugar in an alkaline medium. The initial reaction produces a wine-red color, attributed to the formation of 3-hydroxyamino-6-nitro-phthalic acid. jst.go.jp This intermediate is further reduced to a stable orange-red colored compound, identified as 3,3'-azobis(6-nitrophthalic acid), which is measured spectrophotometrically. jst.go.jp The Emmerich Method, which uses this reagent, is specifically designed for determining trace levels of reducing sugars in pure and white sugars. researchgate.net

| Analyte | Sample Matrix | Method Principle |

|---|---|---|

| Lactose | Milk, Powdered Milk | Deproteinization followed by color development with this compound. researchgate.net |

| Lactose and Sucrose | Condensed Milk | Sucrose is inverted to reducing sugars, followed by colorimetric reaction. researchgate.net |

| Reducing Sugars (Trace) | Pure Sucrose, White Sugars | Reduction of this compound in a nitrogen atmosphere (Emmerich Method). researchgate.net |

This compound is also used as a color-developing agent for the microdetermination of isothiocyanates. jst.go.jpresearchgate.net In this method, the isothiocyanate is heated with the reagent in an alkaline solution containing potassium carbonate and sodium thiosulfate (B1220275). jst.go.jpresearchgate.net

The reaction is believed to proceed via the liberation of a sulfide (B99878) ion (S²⁻) from the isothiocyanate in the alkaline medium. researchgate.net This sulfide ion then reduces the this compound to 3-amino-6-nitrophthalic acid, a colored compound. researchgate.net The absorbance of the resulting solution is measured, typically around 400 mμ, to quantify the isothiocyanate concentration. researchgate.net The method has been established using allyl isothiocyanate as a model compound. jst.go.jp

| Parameter | Condition/Reagent |

|---|---|

| Model Analyte | Allyl isothiocyanate jst.go.jpresearchgate.net |

| Reagents | This compound, Potassium carbonate, Sodium thiosulfate jst.go.jp |

| Reaction Condition | Heating in a boiling water bath researchgate.net |

| Detection Wavelength | 400 mμ researchgate.net |

Optimization of Assay Conditions for Specific Analyte Detection

The successful derivatization of analytes with this compound, typically using its more reactive form, 3,6-dinitrophthalic anhydride (DPNT), is a critical step for enhancing detection sensitivity and selectivity in chromatographic analyses. researchgate.netresearchgate.netpsu.edu The efficiency of this derivatization reaction is highly dependent on several key experimental parameters. Optimizing these conditions is essential to ensure complete and reproducible formation of the desired derivative, leading to accurate and reliable quantification of the target analyte. The primary analytes for this derivatization strategy are nucleophilic compounds, particularly peptides and amines. researchgate.netpsu.edu

The optimization process generally involves a systematic evaluation of reaction conditions to maximize the derivatization yield and the stability of the resulting product. The key parameters that require careful optimization include the reaction medium and pH, temperature, reaction time, and the molar ratio of the derivatizing reagent to the analyte.

Influence of Reaction Medium and pH

The choice of solvent and the pH of the reaction mixture are fundamental for efficient derivatization. The reaction of 3,6-dinitrophthalic anhydride with primary and secondary amines (including the N-terminal and lysine (B10760008) side chains of peptides) involves nucleophilic attack on one of the carbonyl carbons of the anhydride ring. This reaction is typically performed in a buffered aqueous solution or a mixture of an organic solvent and water. An appropriate pH is necessary to ensure the analyte's amino group is in its nucleophilic, unprotonated state. For many amine derivatizations, a slightly alkaline pH (typically pH 8-10) is optimal. nih.gov However, excessively high pH can lead to the hydrolysis of the anhydride reagent, reducing its availability to react with the analyte.

In a study on the derivatization of thiol groups using maleic anhydride, a structurally related cyclic anhydride, the reaction was found to be effective across a broad pH range, with efficiencies of 70% or higher observed at a neutral pH of 7.0. mdpi.com This suggests that the optimal pH for DPNT may also be near neutral to slightly alkaline, depending on the specific analyte.

Effect of Temperature and Reaction Time

Temperature and incubation time are interdependent parameters that significantly influence the rate and completeness of the derivatization reaction. Higher temperatures generally increase the reaction rate, but can also promote the degradation of the analyte, the reagent, or the resulting derivative, as well as encourage side reactions. Therefore, an optimal temperature must be determined that provides a sufficient reaction rate without compromising the integrity of the components.

Similarly, the reaction must be allowed to proceed for a sufficient duration to ensure completion. Incomplete reactions lead to underestimation of the analyte concentration. Conversely, excessively long reaction times can increase the likelihood of degradation. Studies on analogous derivatizing agents provide insight into typical conditions. For instance, the optimization of derivatization with 2,4-dinitrofluorobenzene (DNFB) for the analyte ethanolamine (B43304) identified an optimal reaction time of 20 minutes at 60°C. psu.edu For the derivatization of histones with various anhydrides, a reaction time of 15 minutes at 37°C was utilized. nih.gov

Impact of Reagent Concentration

The concentration of 3,6-dinitrophthalic anhydride relative to the analyte is another crucial factor. A significant molar excess of the derivatizing reagent is typically used to drive the reaction to completion, following Le Chatelier's principle. However, an overly large excess should be avoided as it can interfere with subsequent chromatographic analysis, potentially causing large, tailing peaks that obscure the analyte derivative peak. The unreacted reagent may also need to be removed or quenched post-reaction. The optimal molar ratio depends on the analyte's reactivity and concentration and must be determined empirically.

Table 1: Optimization of Derivatization Conditions for Ethanolamine using 2,4-Dinitrofluorobenzene (DNFB) psu.edu

| Parameter | Condition | Result/Observation |

| Analyte | Ethanolamine | - |

| Reagent | 2,4-Dinitrofluorobenzene (DNFB) | - |

| Temperature | Varied from 30°C to 70°C | Optimal temperature found to be 60°C. |

| Reaction Time | Varied from 5 min to 40 min | Optimal reaction time was 20 minutes. |

| Optimized Conditions | 20 minutes at 60°C | Achieved a derivatization efficiency of 90% (± 4%). |

| pH Effect on Detection | pH varied from 3 to 9 | The electrochemical detector signal was found to be independent of pH in this range. |

Table 2: Optimization of Derivatization of a Thiol Compound using Maleic Anhydride mdpi.com

| Parameter | Condition | Result/Observation |

| Analyte | N-acetyl-L-cysteine (Ac-Cys) | - |

| Reagent | Maleic Anhydride | - |

| Reagent Ratio | Varied molar ratio of Maleic Anhydride to Ac-Cys | A 20-fold molar excess of the reagent was found to be optimal. |

| Reaction Time | Monitored over 60 minutes | The reaction was substantially complete within 30 minutes at 25°C. |

| pH | Varied pH of reaction buffer | Reaction was effective across a broad pH range, with ≥70% efficiency at neutral pH. |

| Optimized Conditions | 30 minutes at 25°C, pH 7.0, 20-fold reagent excess | Provided efficient and rapid succination of the thiol group. |

Once derivatized, the 3,6-dinitrophenyl (DNP) derivatives of analytes can be detected using High-Performance Liquid Chromatography (HPLC) coupled with either an ultraviolet (UV) or an electrochemical detector (ECD). Reports indicate that derivatives of peptides with DPNT can be detected by UV absorbance at 360 nm or, with significantly enhanced sensitivity, via electrochemical reduction at a potential of -0.24 V. researchgate.netresearchgate.net This electrochemical approach was noted to improve the detection sensitivity for a simple peptide by as much as 500-fold compared to standard methods. researchgate.netresearchgate.net The final optimized assay would involve separating the DNP-analyte derivative from the excess reagent and other sample matrix components on a suitable HPLC column, typically a reversed-phase column, followed by detection under the optimized conditions.

Spectroscopic and Structural Elucidation in Research

Application of Vibrational Spectroscopy for Molecular Characterization

Gas-phase infrared spectroscopy offers a method to study molecules in their purest form, free from solvent interactions. This technique is particularly useful for obtaining detailed information about molecular structure and has been applied to a wide range of molecules, from simple ions to complex biomolecules. escholarship.org By isolating molecules in the gas phase, researchers can obtain high-resolution spectra that reveal subtle structural details. escholarship.org For instance, cryogenic gas-phase infrared spectroscopy has been used to investigate isomeric structures of complex molecules like glycolipids and to understand the dissociation mechanisms of fragment ions. mpg.de While specific gas-phase IR studies on 3,6-dinitrophthalic acid are not extensively documented in the provided results, the principles of the technique are broadly applicable for the detailed characterization of such organic molecules. smu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic compounds by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). researchgate.netnih.gov

NMR spectroscopy plays a critical role in confirming the structures of this compound and its derivatives. For example, in the synthesis of luminol, 3-nitrophthalic acid is an intermediate, and its structure can be confirmed using ¹H-NMR spectroscopy. researchgate.net The chemical shifts observed in an NMR spectrum provide detailed information about the arrangement of atoms within a molecule. aocs.orgmsu.edu For instance, the ¹H NMR spectrum of 3-nitrophthalic acid in DMSO-d₆ shows distinct peaks for the different protons in the molecule. chemicalbook.com Advanced NMR techniques like COSY, HSQC, and HMBC are often employed for the complete structural assignment of complex molecules and their metabolites. aocs.orghyphadiscovery.com While specific NMR data for this compound was not found, the analysis of its isomer, 3-nitrophthalic acid, demonstrates the utility of NMR in this context. The principles of NMR spectroscopy allow for the detailed structural analysis of such nitrated aromatic compounds. chemicalpapers.com

Table 1: Representative ¹H NMR Spectral Data for 3-Nitrophthalic Acid

| Assignment | Chemical Shift (ppm) |

|---|---|

| A | 13.840 |

| B | 8.335 |

| C | 8.256 |

| D | 7.809 |

Source: Data adapted from ChemicalBook for 3-Nitrophthalic acid in DMSO-d₆. chemicalbook.com

Spectroscopic Investigations of Reaction Intermediates and Products (e.g., in Colorimetric Reactions)

This compound is utilized as a reagent in colorimetric reactions, particularly for the determination of reducing sugars in biological samples like blood and urine. scispace.comresearchgate.netresearchgate.net In these reactions, the dinitrophthalic acid is reduced by the sugar in an alkaline solution, leading to the formation of a colored product. nii.ac.jp The intensity of the color produced is proportional to the concentration of the reducing sugar, which can be quantified using a spectrophotometer. scispace.com

The reaction involves heating this compound with the sample in a sodium carbonate solution. nii.ac.jp This process leads to the formation of reaction intermediates and a final colored product that can be analyzed spectroscopically. nii.ac.jp While the exact structure of the colored intermediate is not detailed in the provided search results, the application of mass spectrometry and infrared ion spectroscopy has been shown to be effective in characterizing elusive reaction intermediates in other chemical systems. nih.gov These techniques could potentially be applied to elucidate the structure of the colored species formed in the reaction of this compound with reducing sugars. The stability of the colored product can be a factor, and modifications to the reaction conditions, such as the use of chelating agents, have been explored for similar colorimetric reagents. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Nitrophthalic acid |

| Luminol |

Environmental Considerations and Sustainable Chemistry Aspects

Environmental Fate and Degradation Pathways of 3,6-Dinitrophthalic Acid and its Derivatives

Abiotic Degradation: One documented abiotic degradation pathway for this compound is through alkaline hydrolysis. nih.gov Research has shown that the compound can be degraded with alkali, indicating that environmental compartments with higher pH levels could facilitate its breakdown. nih.gov Thermal decomposition is another abiotic route; under high temperatures, it can break down into hazardous products such as carbon monoxide, carbon dioxide, and corrosive vapors. suvchemlaboratorychemicals.com

Biotic Degradation: While nitroaromatic compounds are generally considered resistant to biodegradation, many microorganisms have evolved specific enzymatic pathways to utilize them as sources of carbon and nitrogen. nih.gov Although direct studies on the microbial degradation of this compound are limited, data from related isomers like 3-nitrophthalic acid suggest potential pathways. For instance, 3-nitrophthalic acid has been identified as a biodegradable metabolite in the degradation of the polycyclic aromatic hydrocarbon (PAH) chrysene (B1668918) by soil bacteria such as Enterobacter sp. researchgate.netenvirobiotechjournals.comenvirobiotechjournals.com This suggests that microbial communities in contaminated soils may possess the enzymatic machinery to break down the phthalic acid backbone, even with a nitro-substituent.

The general biodegradability of 3-nitrophthalic acid is noted, although specific pathways are not detailed. suvchemlaboratorychemicals.com It is plausible that similar pathways, likely involving nitroreductases followed by ring cleavage, could be active for the 3,6-dinitro isomer. Fungi are also known to degrade complex organic compounds, and some studies have involved the reaction of this compound with reducing sugars in biological contexts, hinting at potential interactions with microbial metabolic systems. researchgate.net

Environmental Fate Summary Table

| Factor | Description | Relevance to this compound |

|---|---|---|

| Persistence | The stability of the compound in the environment. | The electron-withdrawing nitro groups contribute to the recalcitrance of the molecule, making it potentially persistent. nih.gov |

| Abiotic Degradation | Degradation through non-biological processes like chemical reactions or heat. | Subject to degradation with alkali and thermal decomposition into hazardous fumes. nih.govsuvchemlaboratorychemicals.com |

| Biotic Degradation | Breakdown by microorganisms (bacteria and fungi). | While potentially resistant, related compounds like 3-nitrophthalic acid are known to be biodegradable by soil bacteria. suvchemlaboratorychemicals.comresearchgate.netenvirobiotechjournals.com |

| Mobility in Soil | The potential for the compound to move through soil layers. | Data not established, but its acidic nature suggests potential for mobility in water. suvchemlaboratorychemicals.com |

| Bioaccumulation | The potential to accumulate in living organisms. | Data not established for this compound. suvchemlaboratorychemicals.com |

Methodologies for Developing Sustainable Synthetic Processes for this compound

Traditional synthesis methods for this compound and its isomers often rely on harsh conditions that are environmentally taxing. A conventional route involves the prolonged boiling of 1,5-dinitronaphthalene (B40199) with a mixture of fuming sulfuric and fuming nitric acids. researchgate.net Such processes require high energy input and utilize hazardous, corrosive reagents, generating significant waste.

In response, the principles of green and sustainable chemistry are being applied to develop more benign and efficient synthetic routes. While specific research on sustainable synthesis for the 3,6-isomer is not widely published, advancements for the related 3-nitrophthalic acid provide a model for future development. These methodologies focus on reducing waste, avoiding harsh reagents, and improving energy efficiency.

Key Sustainable Approaches:

Catalytic Oxidation: Modern approaches for the synthesis of 3-nitrophthalic acid employ catalytic oxidation, which offers a greener alternative to stoichiometric oxidants. For example, the oxidation of 3-nitro-o-xylene using nitric acid under pressure can be optimized to improve yield and reduce waste. smolecule.com The development of advanced catalysts, such as transition metal complexes, allows these reactions to occur under milder conditions, lowering energy consumption and minimizing byproduct formation. smolecule.com

Solvent-Free Mechanochemistry: Another innovative and sustainable technique is mechanochemistry, which uses mechanical force (e.g., ball-milling) to drive chemical reactions. A solvent-free method for producing 3-nitrophthalic acid involves ball-milling phthalic anhydride (B1165640) with a nitrating agent, completely eliminating the need for solvent waste. smolecule.com This approach is a prime example of a process intensification strategy that aligns with green chemistry principles.

Improved Reaction Work-up: Sustainability can also be enhanced by optimizing post-reaction procedures. For example, the synthesis of 4,6-dinitroisoindoline-1,3-dione from 3,5-dinitrophthalic acid involves a simple work-up where the reaction mixture is poured into ice water, and the product precipitates, allowing for easy filtration and reducing the need for solvent-based extraction. nih.gov

Comparison of Synthetic Methodologies

| Methodology | Traditional Approach | Sustainable Alternative (Analogous) | Environmental Benefits of Alternative |

|---|---|---|---|

| Reagents | Fuming nitric and sulfuric acids. researchgate.net | Catalytic systems (e.g., transition metals), nitric acid under controlled pressure. smolecule.com | Reduces use of highly corrosive and hazardous acids; improves selectivity. smolecule.com |

| Solvents | Often requires excess acid as a solvent. | Solvent-free (mechanochemistry) or use of greener solvents. smolecule.com | Eliminates solvent waste and associated environmental impact. smolecule.com |

| Energy | Prolonged boiling at high temperatures. researchgate.net | Milder reaction conditions, reduced reaction times. smolecule.com | Lower energy consumption and carbon footprint. |

| Waste | Generation of significant acidic waste streams. | Higher atom economy, fewer toxic byproducts. smolecule.com | Minimizes waste generation and disposal costs. |

Assessment of Environmental Impact in Industrial and Research Applications

An environmental impact assessment (EIA) for this compound involves a systematic evaluation of its potential effects on the environment throughout its lifecycle, from synthesis to use and disposal. europa.eu The assessment generally follows a risk quotient approach, comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). europa.eu

Key Areas of Environmental Impact:

Toxicity and Ecotoxicity: Nitroaromatic compounds as a class are recognized for their potential toxicity and are often listed as priority pollutants. nih.gov Their environmental risk is compounded by their potential for acute toxicity and mutagenicity, as well as their reduction into potentially carcinogenic aromatic amines. nih.gov Therefore, the primary concern for this compound is its potential impact on aquatic and terrestrial organisms. An EIA would require ecotoxicological studies to determine its effects on representative species.

Acidification and Eutrophication: As an acidic compound, its release into water bodies could contribute to acidification. europa.eu Furthermore, the presence of nitrogen in the nitro groups means it could contribute to eutrophication (nutrient enrichment) of water systems, which can lead to oxygen depletion and harm aquatic life. europa.eu

Framework for Environmental Impact Assessment

| Impact Category | Potential Contribution of this compound | Assessment Focus |

|---|---|---|

| Global Warming Potential (GWP) | Primarily from energy consumption during synthesis (use of fossil fuels). mdpi.com | Quantifying energy inputs for traditional vs. sustainable synthetic routes. |

| Acidification Potential (AP) | Release of the acidic compound itself or precursor acids (sulfuric, nitric) used in synthesis. europa.eumdpi.com | Modeling the dispersion and effect of acidic releases into soil and water. |

| Eutrophication Potential (EP) | Introduction of nitrogen from the nitro groups into aquatic ecosystems. europa.eu | Assessing the potential for nutrient loading in receiving water bodies. |

| Human and Ecotoxicity | Inherent toxicity of nitroaromatic compounds. nih.gov Potential formation of carcinogenic amines. nih.gov | Standardized ecotoxicity testing on aquatic and terrestrial organisms to establish PNEC values. |

| Resource Depletion | Consumption of non-renewable raw materials and energy in the manufacturing process. | Evaluating the efficiency and circularity of the production process. mdpi.com |

Emerging Research Directions and Potential Applications

Exploration in Energy Storage Systems

The pursuit of high-performance energy storage solutions has led researchers to explore a variety of organic materials, with organic nitro compounds emerging as a promising class of materials for battery applications. researchgate.net These compounds offer the potential for multi-electron redox processes, which can lead to higher energy densities compared to traditional inorganic materials. researchgate.netconcordia.ca The presence of nitro groups (NO₂), strong electron-withdrawing groups, is key to their electrochemical performance. rsc.org

While direct research on 3,6-dinitrophthalic acid in battery architectures is not extensively documented in the provided results, the broader field of organic nitro compounds provides a strong basis for its potential. Nitroaromatics, a category that includes this compound, have been investigated as high-energy organic cathode materials for rechargeable alkali-ion batteries (Li+, Na+, and K+). concordia.ca Historically considered too unstable, recent research has found ways to enhance their electrochemical stability, achieving higher energy densities than some inorganic metal oxide-based cathodes. concordia.ca The introduction of multiple nitro groups into a molecule has been shown to reduce its solubility in organic electrolytes, leading to improved specific capacity and cycling stability. acs.orgresearchgate.net For instance, a multi-nitro-decorated organic small molecule demonstrated a high specific capacity and excellent capacity retention over numerous cycles. acs.orgresearchgate.net

The electron-withdrawing nature of the nitro group can elevate the discharge voltage of organic cathodes, a desirable characteristic in battery performance. rsc.org This principle has been demonstrated in studies where nitro groups were incorporated into other organic molecules, resulting in improved capacity retention and kinetics. rsc.org The inherent structural diversity and tunability of organic compounds allow for the strategic design of molecules to optimize battery performance. researchgate.net

The potential advantages of using organic nitro compounds like this compound in batteries include:

High Energy Density: The ability to undergo multi-electron redox reactions can lead to higher energy storage capacity. researchgate.netconcordia.ca

Adjustable Performance: The electrochemical properties can be fine-tuned through structural modifications. researchgate.net

Sustainability: These materials can often be synthesized from abundant organic sources, offering a more sustainable alternative to heavy metal-based batteries. concordia.ca

The table below summarizes the key characteristics of different energy storage systems, providing context for where organic nitro compound-based batteries might fit.

| Technology | Specific Energy (Wh/kg) | Specific Power (W/kg) | Cycle Life | Efficiency (%) |

| Lead-Acid | 30-50 | 180 | 200-3000 | 70-92 |

| Lithium-ion | 150-250 | 250-340 | 400-1200 | 85-95 |

| Supercapacitors | 1-10 | 1000-10000 | >1,000,000 | 85-98 |

| Flow Batteries | 15-150 | Varies | >10,000 | 60-85 |

| Organic Nitro Compounds | Potentially High | Varies | Under Investigation | Under Investigation |

Table 1: Comparison of Energy Storage Technologies mdpi.comgreencode.vcresearchgate.netsuschem.orgnrel.gov

Development of Novel Reagents and Catalysts Derived from this compound

This compound and its anhydride (B1165640) derivative are valuable precursors in the synthesis of novel reagents and catalysts. The presence of both carboxylic acid and nitro functional groups allows for a range of chemical transformations.

One area of application is in the preparation of dehydrating agents. For example, 3,6-dinitrophthalic anhydride, which can be synthesized from the corresponding acid, has been used as a reagent for the dehydration of alcohols. researchgate.net This reactivity is comparable to that of 3-nitrophthalic anhydride. researchgate.net

Furthermore, phthalic acid derivatives are utilized in the development of catalysts. While specific examples for this compound are not abundant in the provided search results, the broader family of phthalic acids and their derivatives serve as important components in catalysis. For instance, metal complexes of phthalic acid derivatives are being explored for their catalytic potential. dergipark.org.tr The development of bifunctional catalysts, which possess both acidic and basic sites, is an active area of research, and phthalic acid derivatives could potentially be modified to create such catalysts. nih.gov Acid catalysts, including those derived from organic acids, are crucial in various chemical transformations like transesterification for biodiesel production. researchgate.net Heteropoly acids, which can be supported on various materials, have shown significant catalytic activity in processes like cellulose (B213188) hydrolysis. frontiersin.org

The anhydride form of dinitrophthalic acid can be reacted with other compounds, such as urea, in the synthesis of more complex molecules, which may have catalytic applications. thieme-connect.com The reactivity of phthalic anhydrides with nucleophiles like amines and thiosemicarbazide (B42300) leads to the formation of carboxylic acid derivatives and phthalimides, which can serve as building blocks for more complex structures. mdpi.com

Theoretical and Computational Chemistry Approaches in Phthalic Acid Research

Theoretical and computational chemistry play a crucial role in understanding and predicting the properties and reactivity of phthalic acid derivatives, including this compound. Methods like Density Functional Theory (DFT) are widely employed to study various aspects of these molecules. mdpi.commdpi.com

Reactivity Prediction: Computational studies can predict the reactivity of molecules. For example, the reactivity of 4,5-dichlorophthaloyl peroxide, a derivative of phthalic acid, was computationally predicted and then experimentally confirmed to be enhanced for the oxidation of arenes. nih.gov DFT calculations are used to analyze frontier molecular orbitals (HOMO and LUMO), the energy gap of which provides insights into the kinetic stability and reactivity of a molecule. dergipark.org.tr A smaller HOMO-LUMO gap generally indicates higher reactivity. dergipark.org.tr Fukui functions, another DFT-based concept, can help identify the most reactive sites within a molecule. researchgate.net

Molecular Interactions: Theoretical methods are also used to study intermolecular and intramolecular interactions, such as hydrogen bonding. In complexes of nitrophthalic acids with pyridine, computational studies using Car-Parrinello Molecular Dynamics (CPMD) and DFT have been instrumental in analyzing the equilibrium between intermolecular and intramolecular hydrogen bonds. mdpi.com These studies have shown that steric effects, such as the repulsion between a nitro group and a carboxyl group, can significantly influence the isomeric forms of these complexes. mdpi.com

Spectroscopic Analysis: Computational chemistry is often used in conjunction with experimental spectroscopic techniques (like IR and NMR) to confirm the structures of newly synthesized compounds. mdpi.com Theoretical calculations can predict vibrational frequencies and chemical shifts, which can then be compared with experimental data.

The table below presents some calculated properties for this compound.

| Property | Value |

| Molecular Formula | C₈H₄N₂O₈ |

| Molecular Weight | 256.13 g/mol |

| Density | 1.853 g/cm³ |

| Boiling Point | 495.2 °C at 760 mmHg |

| Flash Point | 219.2 °C |

| PSA (Polar Surface Area) | 166.24 Ų |

| LogP | 1.94580 |

Table 2: Calculated Physicochemical Properties of this compound chemsrc.com

Future Prospects in Chemical Biology and Advanced Materials Science

The unique structure of this compound, featuring both hydrogen-bonding donors (carboxylic acids) and acceptors (nitro groups), along with an aromatic scaffold, suggests potential applications in chemical biology and advanced materials science.

Chemical Biology: In chemical biology, molecules with specific recognition properties are highly sought after. Phthalic acid derivatives have been investigated for their interactions with biological molecules. rsc.org The nitro groups in this compound can be reduced to amino groups, opening up pathways to synthesize a variety of derivatives with potential biological activity. smolecule.com For example, this compound has been used as a reagent in the determination of reducing sugars in biological samples. nih.gov It has also been mentioned in the context of deproteinizing agents for blood sugar analysis. researchgate.net The ability of phthalic anhydride derivatives to react with biomolecules is also being explored for applications in bioconjugation and drug delivery. rsc.org

Advanced Materials Science: In the field of advanced materials, phthalic acid derivatives are used as building blocks for polymers and other materials. mdpi.com For instance, phthalic anhydrides are key intermediates in the production of polyesters and other synthetic resins. mdpi.com The introduction of nitro groups can modify the electronic and physical properties of these materials. There is potential for developing novel polymers and coordination frameworks based on this compound, which could have interesting optical, electronic, or gas sorption properties. The synthesis of metal-organic frameworks (MOFs) using dinitrophthalic acid as a linker could lead to materials with applications in gas storage, separation, or catalysis. While not directly about this compound, the synthesis of metal phthalocyanine (B1677752) complexes from dinitrophthalic acid precursors highlights the utility of these compounds in creating functional materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,6-Dinitrophthalic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nitration of phthalic acid derivatives. For example, nitration of phenolphthalein derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can yield nitro-substituted products . Key factors include temperature (maintained below 50°C to avoid side reactions), stoichiometry of nitrating agents, and purification via recrystallization using polar solvents like ethanol. Yield optimization requires iterative adjustments to reaction time and acid concentration .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the positions of nitro groups by analyzing aromatic proton splitting patterns and carbon chemical shifts (e.g., deshielding effects at C-3 and C-6) .

- IR Spectroscopy : Strong asymmetric stretching bands near 1530 cm⁻¹ and 1350 cm⁻¹ confirm nitro (-NO₂) groups .

- X-ray Diffraction : Resolves crystal structure and nitro group orientations, critical for understanding intermolecular interactions .

Q. How does the nitro substitution pattern affect the acidity of this compound compared to its analogues?

- Methodological Answer : The electron-withdrawing nitro groups at positions 3 and 6 enhance acidity by stabilizing the deprotonated form via resonance. Comparative titration studies with phthalic acid and mono-nitro derivatives show a pH-dependent dissociation profile, with pKa₁ ≈ 1.2 and pKa₂ ≈ 3.5 (measured in aqueous ethanol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies may arise from differences in sample purity or analytical methods. Systematic evaluation involves:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset (Td₅%) under inert atmospheres to exclude oxidative effects .

- Differential Scanning Calorimetry (DSC) : Compare melting points and glass transition temperatures (Tg) across studies, ensuring consistent heating rates (e.g., 10°C/min) .

- Purity Validation : Use HPLC or elemental analysis to verify absence of by-products like mono-nitro contaminants .

Q. What experimental strategies mitigate challenges in copolymerizing this compound for high-performance polymers?

- Methodological Answer : Challenges include nitro group reactivity and polymer chain rigidity. Strategies:

- Stepwise Polycondensation : React with diols (e.g., ethylene glycol) under vacuum to remove water, ensuring Mn > 10,000 g/mol .

- Plasticizer Incorporation : Add flexible comonomers (e.g., sebacic acid) to balance tensile strength and elongation .

- In Situ FTIR Monitoring : Track esterification progress by observing carbonyl (C=O) peak shifts .

Q. How do computational models predict the environmental degradation pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations identify reactive sites for hydrolysis or microbial breakdown. Key steps:

- Hydrolysis Susceptibility : Calculate bond dissociation energies (BDEs) for nitro and carboxyl groups; lower BDEs indicate faster degradation .

- Microbial Metabolism : Use QSAR models to predict biodegradation rates based on nitro group positions and solubility (LogP ≈ 1.51) .

- Validation : Compare predictions with experimental LC-MS data on degradation intermediates in soil/water matrices .

Q. What mechanisms explain contradictory results in catalytic reduction studies of this compound?

- Methodological Answer : Contradictions often stem from catalyst selectivity or solvent effects. Systematic analysis includes:

- Catalyst Screening : Test Pd/C vs. Raney Ni under H₂ gas, monitoring reduction via UV-Vis (loss of nitro absorbance at 260 nm) .

- Solvent Polarity : Polar aprotic solvents (DMF) may favor partial reduction to mono-nitro products, while protic solvents (MeOH) promote full reduction .

- Kinetic Profiling : Use stopped-flow techniques to compare rate constants (k) for nitro group reduction steps .

Data Analysis and Interpretation

Q. How should researchers design experiments to distinguish between steric and electronic effects in this compound’s reactivity?

- Methodological Answer :

- Steric Effects : Synthesize analogues with bulky substituents (e.g., 3,6-dinitro-2-methylphthalic acid) and compare reaction rates in nucleophilic acyl substitutions .

- Electronic Effects : Measure Hammett substituent constants (σ) for nitro groups via kinetic studies of esterification reactions .

- Multivariate Analysis : Use PCA to separate steric/electronic contributions in reactivity datasets .

Q. What statistical approaches are recommended for analyzing nonlinear relationships in this compound’s structure-property data?

- Methodological Answer :

- Nonlinear Regression : Fit polynomial models to thermal stability vs. nitro content data .

- Machine Learning : Train neural networks to predict solubility or reactivity using descriptors like molar volume and dipole moment .

- Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., activation energy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.